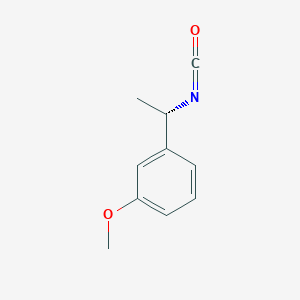

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate

概要

説明

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a methoxy group attached to the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(3-Methoxyphenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

(S)-(-)-1-(3-Methoxyphenyl)ethylamine+Phosgene→(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents offer better handling and reduced toxicity compared to phosgene.

化学反応の分析

Nucleophilic Addition Reactions

The isocyanate group reacts readily with nucleophiles such as amines, alcohols, and water, forming ureas, carbamates, and amines, respectively.

Reaction with Amines

Primary and secondary amines undergo nucleophilic attack at the carbonyl carbon, forming substituted ureas:

Conditions : Reactions proceed under mild, anhydrous conditions at 20–25°C .

Example : Reaction with ethylamine yields -ethyl--[(S)-1-(3-methoxyphenyl)ethyl]urea .

Reaction with Alcohols

Alcohols react to form carbamates:

Catalysts : Base catalysts (e.g., triethylamine) enhance reaction rates .

Example : Methanol reacts to form methyl [S]-1-(3-methoxyphenyl)ethylcarbamate .

Hydrolysis

In aqueous environments, hydrolysis occurs, producing the corresponding amine and carbon dioxide:

Kinetics : Hydrolysis is pH-dependent, accelerating under acidic or basic conditions .

Cyclotrimerization

Isocyanates undergo catalytic cyclotrimerization to form isocyanurates, a key reaction in polymer chemistry .

Reaction Mechanism

-

Initiation : Tertiary amines (e.g., 2-methyltriethylenediamine) form zwitterionic intermediates with the isocyanate.

-

Propagation : Sequential addition of isocyanate monomers leads to trimer formation.

-

Termination : Stabilization of the six-membered isocyanurate ring .

Catalytic Systems :

| Catalyst | Co-catalyst | Rate Enhancement |

|---|---|---|

| Tertiary amine | Epoxide (e.g., GPE) | 100-fold increase |

| Tri(dialkylaminoalkyl)phenol | None | Moderate activity |

Conditions : Reactions occur in chlorobenzene at 60–80°C, with induction periods reduced by pre-activating the catalyst .

Substitution Reactions

Electrophilic aromatic substitution on the methoxyphenyl ring is possible but less favored due to the electron-donating methoxy group. Reactions typically target the isocyanate group.

Comparative Reactivity

The chiral center and methoxy substituent influence reactivity compared to analogues:

| Compound | Reactivity with Amines | Hydrolysis Rate |

|---|---|---|

| This compound | High (steric hindrance minimal) | Moderate |

| 3-Methoxyphenyl isocyanate | Moderate | Fast |

| Phenyl isocyanate | High | Fast |

Key Insight : The chiral ethyl group slightly sterically hinders nucleophilic attack but enhances stereoselectivity in urea formation .

科学的研究の応用

Overview

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate is characterized by its methoxy-substituted phenyl group and is used primarily as a reagent in chemical synthesis. Its molecular formula is C₁₀H₁₁NO₂, and it plays a crucial role in the development of chiral compounds.

Chemical Reactivity

This compound exhibits high reactivity due to the electrophilic nature of the isocyanate group. It can undergo various chemical reactions, including:

- Nucleophilic Addition : Reacts with amines to form ureas and with alcohols to form carbamates.

- Hydrolysis : In the presence of water, it hydrolyzes to yield the corresponding amine and carbon dioxide.

- Substitution Reactions : Can participate in substitution reactions with suitable electrophiles.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing chiral urea derivatives. These derivatives are essential in drug development due to their biological activity and ability to interact with various biological targets.

Materials Science

The compound is utilized in the preparation of polymers and coatings with specific properties, such as enhanced mechanical strength or chemical resistance. Its ability to form cross-linked structures makes it valuable in producing polyurethane foams and elastomers.

Biological Studies

This compound has been employed as a reagent for modifying biomolecules, allowing researchers to study enzyme mechanisms and protein interactions. This application aids in understanding biochemical pathways and developing therapeutic strategies.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Chiral Urea Synthesis : A study demonstrated the successful synthesis of chiral urea derivatives from this compound, showcasing its utility in creating compounds with specific stereochemical configurations that are important for biological activity .

- Polymer Development : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for advanced material applications .

- Biological Activity Assessment : In vitro studies have shown that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

作用機序

The mechanism of action of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and carbamates, which are important in various chemical and biological processes.

類似化合物との比較

3-Methoxyphenyl isocyanate: Lacks the chiral center present in (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate.

2-Methoxyphenyl isocyanate: Has the methoxy group in a different position on the phenyl ring, leading to different reactivity and properties.

4-Methoxyphenyl isocyanate: Similar to 2-Methoxyphenyl isocyanate but with the methoxy group in the para position.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can be advantageous in asymmetric synthesis and chiral recognition processes.

生物活性

(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate, an organic compound featuring an isocyanate functional group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

- Molecular Formula : C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- Functional Group : Isocyanate

The compound is characterized by its chiral carbon, which can lead to different biological activities compared to its enantiomer (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate. The methoxy group attached to the aromatic ring may also influence its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of this compound primarily revolves around its reactivity with biological molecules, which can result in various effects such as toxicity or allergenic responses. Understanding these interactions is crucial for assessing safety profiles in chemical manufacturing and application.

Potential Toxicity and Allergenic Properties

Research indicates that compounds with isocyanate groups can exhibit harmful effects upon exposure. Specifically, they may cause respiratory sensitization and skin irritation . The need for careful handling in laboratory settings is emphasized due to these potential risks.

Interaction Studies

Studies have focused on the reactivity of this compound with proteins and nucleic acids. Such interactions are pivotal in understanding the compound's toxicity mechanisms. For example, isocyanates are known to react with amino groups in proteins, leading to the formation of carbamates, which may alter protein function and induce immune responses .

Case Studies

- Cell Line Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values significantly lower than those of established chemotherapeutics like vinblastine, suggesting potential for further investigation into their anticancer properties .

- Environmental Impact : The environmental implications of this compound have also been examined. Its potential as an antifouling agent has been noted, with studies indicating effective inhibition of biofouling organisms while maintaining acceptable levels of cytotoxicity towards non-target species .

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Enantiomer | Opposite chirality; may exhibit different reactivity |

| (R)-(+)-1-(4-Methoxyphenyl)ethyl isocyanate | Isomer | Different substitution pattern; varied properties |

| Phenyl isocyanate | Non-chiral | Simpler structure; widely used in polymer chemistry |

This table highlights the structural diversity among related compounds and underscores the importance of chirality in determining biological activity.

特性

IUPAC Name |

1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCQMWZIOMQOP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426981 | |

| Record name | AG-G-96615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-08-1 | |

| Record name | AG-G-96615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。